1,2,3-Benzothiadiazole-5-carboxaldehyde

Overview

Description

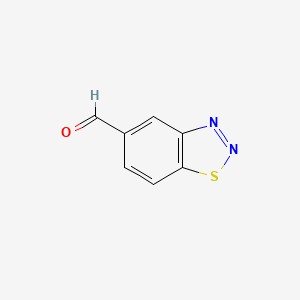

1,2,3-Benzothiadiazole-5-carboxaldehyde is a useful research compound. Its molecular formula is C7H4N2OS and its molecular weight is 164.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Amination

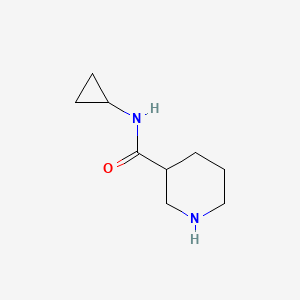

1H-1,2,3-Benzotriazole-5-carboxaldehyde, a related compound, demonstrates utility in reductive amination reactions, offering a method to achieve high yields of desired products without the need for protection of the starting material. This showcases its potential in synthetic organic chemistry for the construction of complex molecules (Krasavin et al., 2005).

Photoluminescent Compounds for Light Technology

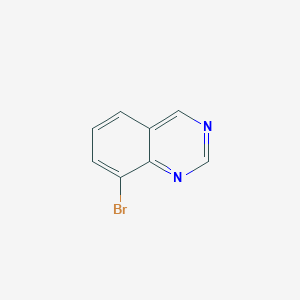

The core structure of 2,1,3-Benzothiadiazole, closely related to the compound , plays a crucial role in photoluminescent compounds for light technology. Its derivatives are key in developing molecular organic electronic devices, such as organic light-emitting diodes, solar cells, and photovoltaic cells, highlighting its significance in advancing light technology (Neto et al., 2013).

Optoelectronic Applications

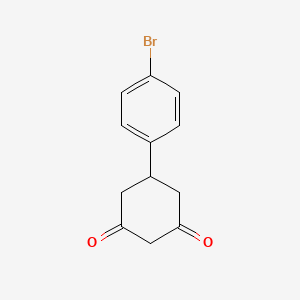

Benzothiadiazole derivatives, including 5-(7-Bromo-2,1,3-benzothiadiazol-4-yl)-2-thiophenecarboxaldehyde, are valuable for creating donor-acceptor π-conjugated molecules for optoelectronic applications. Their synthesis through environmentally friendly methods further underlines the potential for sustainable production of optoelectronic materials (Dall’Agnese et al., 2017).

Electrochemical and Optical Properties

The electrochemical and optical properties of benzotriazole and benzothiadiazole-containing copolymers have been explored for their use in electrochromic devices. Such materials, through their solubility and electronic properties, offer insights into potential applications in color-changing devices and sensors (Karakus et al., 2012).

Synthesis and Properties of Benzothiadiazole-Based Molecules

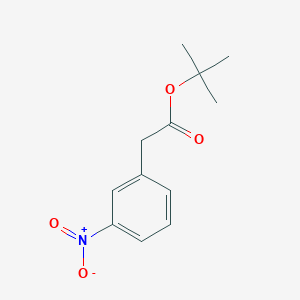

Benzothiadiazole-based small molecules have been synthesized through eco-friendly methods, presenting an approach to obtaining semi-conducting organic molecules. This highlights the environmental benefits and cost-effectiveness of producing materials for electronic applications (Chen et al., 2016).

Safety and Hazards

The safety information for this compound suggests that it should be kept away from heat/sparks/open flames/hot surfaces . It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .

Properties

IUPAC Name |

1,2,3-benzothiadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKIBIZZLRPKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594245 | |

| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394223-15-5 | |

| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.